molecular formula C11H7NO4 B1649309 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid CAS No. 173043-38-4

3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid

Cat. No. B1649309
CAS RN: 173043-38-4
M. Wt: 217.18
InChI Key: LUUNBSJOKUEDSL-UHFFFAOYSA-N
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Description

“3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . It appears as a yellow solid .


Synthesis Analysis

This compound can be synthesized by the Michael addition of 1,4-naphthoquinone and 3,5-diaminobenzoic acid followed by the Suzuki coupling reaction . The derivatives of the compound were integrated, exposing it to benzolyation by an assortment of acid chlorides .


Molecular Structure Analysis

The molecular structure of this compound includes functional groups such as amine (-NH), carbonyl (C=O), and carboxylic acid (-COOH). The presence of these functional groups was confirmed by IR spectroscopy .


Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. The Michael addition and Suzuki coupling reactions are key steps in the synthesis process .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 289°C . It is soluble in water at a concentration of 50mg/ml .

Future Directions

The compound and its derivatives have shown potential in various biological applications, including anticancer and antimicrobial activities . Future research could focus on exploring these properties further and developing potential applications in pharmaceuticals.

properties

IUPAC Name

1-hydroxy-3-imino-4-oxonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c12-8-7(11(15)16)9(13)5-3-1-2-4-6(5)10(8)14/h1-4,12-13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNBSJOKUEDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N)C2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431942
Record name 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid

CAS RN

173043-38-4
Record name 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 2
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 3
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 4
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 5
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 6
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid

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